molecular formula C16H24N4O3 B13443142 2-(4-Boc-1-piperazinyl)benzamidoxime

2-(4-Boc-1-piperazinyl)benzamidoxime

Cat. No.: B13443142
M. Wt: 320.39 g/mol
InChI Key: BXXGLAKGJLLFHZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-1-piperazinyl)benzamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Boc-1-piperazinyl)benzamidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Boc-1-piperazinyl)benzamidoxime is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Boc-1-piperazinyl)benzamidoxime is unique due to its specific structure, which combines the properties of benzamidoxime and piperazine. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and development .

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-7-5-4-6-12(13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18)

InChI Key

BXXGLAKGJLLFHZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

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